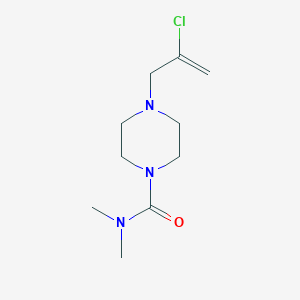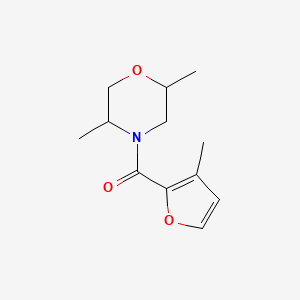
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is not yet fully understood, but studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways. For example, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have demonstrated that (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. Additionally, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with in laboratory experiments. However, one limitation of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone. One potential direction is the development of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel polymers and materials using (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone as a building block. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone and its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylmorpholine with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone in high purity and yield.
Scientific Research Applications
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used to synthesize novel polymers with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used as a building block for the synthesis of complex molecules.
properties
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-15-11(8)12(14)13-6-10(3)16-7-9(13)2/h4-5,9-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPXNGVMHULHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

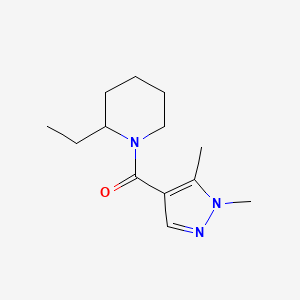
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)


![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
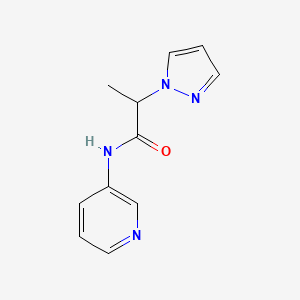
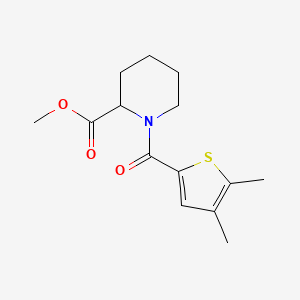




![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)

